molecular formula C14H22N2O3S B4935960 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B4935960
M. Wt: 298.40 g/mol
InChI Key: KAJGAXJUFKJCIJ-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features an ethoxybenzyl group and a methylsulfonyl group attached to the piperazine ring, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzyl chloride and piperazine.

    Nucleophilic Substitution: The 4-ethoxybenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(4-ethoxybenzyl)piperazine.

    Sulfonylation: The resulting 1-(4-ethoxybenzyl)piperazine is then subjected to sulfonylation using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The ethoxybenzyl and methylsulfonyl groups may influence the compound’s binding affinity and selectivity for certain receptors or enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is unique due to the specific combination of the ethoxybenzyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-19-14-6-4-13(5-7-14)12-15-8-10-16(11-9-15)20(2,17)18/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJGAXJUFKJCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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